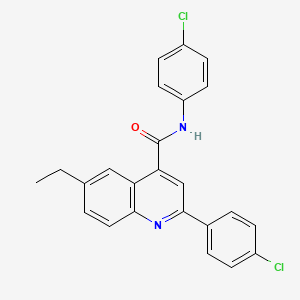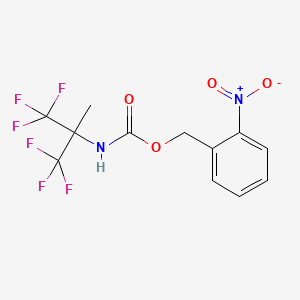
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide is a synthetic organic compound characterized by its quinoline core structure substituted with chlorophenyl and ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the Ullmann coupling reaction, where 2-bromo-6-ethylquinoline is reacted with 4-chlorophenylamine in the presence of a copper catalyst such as CuI, along with bases like Cs2CO3 and TBAB, at elevated temperatures around 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and safety.
化学反応の分析
Types of Reactions: N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium azide or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Azido or thiol-substituted quinoline derivatives.
科学的研究の応用
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.
類似化合物との比較
- N,2-bis(4-chlorophenyl)-6-methylquinoline-4-carboxamide
- N,2-bis(4-chlorophenyl)-6-propylquinoline-4-carboxamide
- N,2-bis(4-chlorophenyl)-6-butylquinoline-4-carboxamide
Comparison: N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, potentially enhancing its efficacy in certain applications.
特性
分子式 |
C24H18Cl2N2O |
|---|---|
分子量 |
421.3 g/mol |
IUPAC名 |
N,2-bis(4-chlorophenyl)-6-ethylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18Cl2N2O/c1-2-15-3-12-22-20(13-15)21(24(29)27-19-10-8-18(26)9-11-19)14-23(28-22)16-4-6-17(25)7-5-16/h3-14H,2H2,1H3,(H,27,29) |
InChIキー |
YAVVBUBHJRSAPA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-butyl-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152087.png)
![1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B15152104.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15152110.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15152119.png)
![2-(biphenyl-2-yloxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15152123.png)
![3,3'-[Benzene-1,4-diylbis(carbonylimino)]bis(6-hydroxybenzoic acid)](/img/structure/B15152131.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15152138.png)

![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B15152153.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15152156.png)
![1-(4-{2-[(3,5-Dichlorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15152167.png)
![ethyl 3-({(E)-[4-(piperidin-1-yl)phenyl]methylidene}amino)benzoate](/img/structure/B15152176.png)
